molecular formula C12H15N3O2S B1220719 N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide CAS No. 84478-11-5

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide

Cat. No.: B1220719
CAS No.: 84478-11-5
M. Wt: 265.33 g/mol
InChI Key: PJWUXKNZVMEPPH-UHFFFAOYSA-N
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Description

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide is a member of isoquinolines and a sulfonamide.

Scientific Research Applications

Neuroprotection and Neuronal Apoptosis

  • Neuroprotective Effects: Isoquinolinesulfonamides, including N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide, demonstrate neuroprotective effects. They prevent apoptosis in neurons triggered by various stressors, suggesting their potential in developing novel neuroprotective drugs (Cagnoli, Atabay, & Manev, 1996).

Inhibition of Protein Kinases

  • Cyclic Nucleotide-Dependent Protein Kinases: These compounds are potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
  • Effect on Drug-Resistant Cells: They have differential effects on drug-resistant cells, potentially due to their impact on protein kinase-mediated pathways (Ido et al., 1991).

Structural Studies and Drug Design

  • Structural Analysis for Drug Design: Crystal structures of catalytic subunits of protein kinases in complex with isoquinolinesulfonamides, including this compound, have been determined. These provide insights for structure-based drug design (Engh et al., 1996).

Interaction with Protein Kinases

  • Binding to Active Site: The compound specifically binds to the active site of cAMP-dependent protein kinase, indicating its potent and selective inhibitory action (Hagiwara, Inagaki, & Hidaka, 1987).

Vasodilatory Activity

  • Potential in Cardiovascular Therapy: Certain derivatives of this compound show vasodilatory action, which may have implications in cardiovascular therapeutics (Morikawa, Sone, & Asano, 1989).

Regulation of Serotonin Synthesis

  • Involvement in Serotonin Synthesis: The compound may play a role in the regulation of serotonin synthesis in the brain, indicating its potential impact on neuropsychiatric disorders (Stenfors & Ross, 2002).

Selectivity for Human Receptors

  • Human vs. Rat Receptor Selectivity: These compounds exhibit high selectivity for human P2X7 nucleotide receptors compared to rat receptors, providing insights for drug development targeting human receptors (Humphreys et al., 1998).

Neurite Outgrowth

  • Inhibition of Neurite Outgrowth: The inhibitor selectively acts against cyclic AMP-dependent protein kinase, influencing neurite outgrowth in certain cell types (Chijiwa et al., 1990).

Pharmacological Studies

  • No Impact on Cyclic Nucleotide-Dependent Relaxation: H-8, a derivative of this compound, does not affect cyclic AMP- or cyclic GMP-mediated relaxation in blood vessels, indicating its limited utility in studying such relaxations (Daugirdas et al., 1991).

Selective Inhibition of Enzymes

  • Selective Inhibition of Casein Kinase I: Some derivatives selectively inhibit casein kinase I, important for understanding enzyme-mediated biological processes (Chijiwa, Hagiwara, & Hidaka, 1989).

Gastrointestinal Effects

  • Influence on Gastrointestinal Pathogens: Isoquinolinesulfonamides affect fluid accumulation in the gastrointestinal tract caused by certain pathogens, suggesting their potential role in treating enterotoxin-induced conditions (Hirayama, Ito, & Takeda, 1989).

Impact on Phosphatidylcholine Biosynthesis

  • Influence on Cellular Biosynthesis: The compound interferes with the incorporation of choline into phosphatidylcholine in specific cell lines (Geilen et al., 1992).

Cytotoxic Isoquinolinequinones

  • Cytotoxic Properties: Isoquinolinequinones, similar in structure to this compound, exhibit cytotoxicity against various cancer cell lines, indicating their potential in cancer therapeutics (Hawas et al., 2009).

Gene Expression and Drug Resistance

  • Impact on Drug Resistance: Isoquinolinesulfonamide derivatives can influence drug resistance mechanisms, including the expression of multidrug resistance genes (Kim et al., 1993).

Interaction with Carbonic Anhydrase

  • Binding to Carbonic Anhydrase: Isoquinolinesulfonamides bind to human carbonic anhydrases, providing insights into the structural basis for their interaction and potential therapeutic applications (Mader et al., 2011).

Influence on Tumor Progression

  • Effects on Tumor Cells: These compounds can impact the progression of certain types of cancers, such as Lewis lung carcinoma, suggesting their role in cancer therapy (Blaya et al., 1998).

Biochemical Analysis

Biochemical Properties

N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide plays a crucial role in biochemical reactions by inhibiting protein kinases. It interacts with enzymes such as PKA, protein kinase G (PKG), and other cyclic nucleotide-dependent kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the phosphorylation process, which is essential for regulating various cellular functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits PKA, leading to altered phosphorylation states of key signaling proteins. This inhibition affects downstream signaling pathways, such as the cAMP-dependent pathway, which plays a vital role in regulating cell growth, differentiation, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of protein kinases. This binding inhibits the enzyme’s activity by preventing ATP from accessing the active site. As a result, the transfer of phosphate groups to target proteins is blocked, leading to altered phosphorylation states and disrupted cellular signaling. The compound’s interaction with PKA and other kinases is reversible, allowing for precise control over kinase activity in experimental settings .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of kinase activity, resulting in prolonged alterations in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal inhibition of kinase activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with protein kinases. The compound affects metabolic flux by altering the phosphorylation states of key metabolic enzymes. This modulation can lead to changes in metabolite levels and overall cellular metabolism. The compound’s interaction with cofactors such as ATP is essential for its inhibitory activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications. Its localization to specific organelles, such as the nucleus or mitochondria, can influence its inhibitory activity and impact on cellular processes .

Properties

IUPAC Name

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12/h2-6,9,13,15H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWUXKNZVMEPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233454
Record name N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-11-5
Record name N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-11-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl]
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Record name N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX277E49WT
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Synthesis routes and methods

Procedure details

In 100 ml of ethanol was dissolved 2.0 g of N-[2-(N-methyl-N-benzylamino)ethyl]-5-isoquinolinesulfonamide, i.e., Compound (65) as obtained in Example 16, and to the solution was added 0.2 g of 10% palladium-carbon. Then the solution was vigorously stirred at a temperature of 20° C. to 25° C. in a hydrogen stream of 2.0 to 2.5 atm. for 5 hours. After the palladium-carbon was separated from the reaction solution by filtration, the reaction solution was concentrated to dryness to give 0.95 g of N-(2-methylaminoethyl)-5-isoquinolinesulfonamide, i.e., Compound (14) in a yield of 64%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-(N-methyl-N-benzylamino)ethyl]-5-isoquinolinesulfonamide
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
Compound ( 65 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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